9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine: is a heterocyclic compound with a complex structure that includes bromine, iodine, and a fused imidazo-oxazepine ring system. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves precise control of reaction parameters to achieve the required chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of bromine and iodine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound and potentially modifying its biological activity.
Cyclization Reactions: The imidazo-oxazepine ring system can be involved in cyclization reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Halogenation Reagents: Bromine and iodine sources are used for halogenation.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed: The major products formed from these reactions include various halogenated derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
Chemistry: In organic synthesis, 9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents .
Industry: While its industrial applications are limited, the compound’s derivatives may be used in the development of new materials with specific properties, such as improved stability or reactivity .
Mechanism of Action
The exact mechanism of action of 9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its halogenated and fused ring structure. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
- 9-Bromo-2-chloro-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
- 9-Iodo-2-bromo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
- 10-Methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
Uniqueness: The presence of both bromine and iodine atoms in 9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine makes it unique compared to its analogs. This dual halogenation can enhance its reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
9-bromo-2-iodo-10-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrIN2O/c1-7-4-8-10(5-9(7)13)17-3-2-16-6-11(14)15-12(8)16/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYUXSJSSRMQOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OCCN3C2=NC(=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.